8-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline
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Overview
Description
8-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline is a fluorinated quinoline derivative. Fluorinated quinolines are known for their significant biological activities, including antibacterial, antineoplastic, and antiviral properties . The incorporation of a trifluoromethyl group enhances the compound’s biological activity and provides unique properties that make it valuable in various scientific research applications .
Preparation Methods
The synthesis of 8-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline involves several steps:
Cyclization and Cycloaddition Reactions: These reactions are commonly used to form the quinoline ring system.
Displacement of Halogen Atoms or Diaza Group: This method involves the substitution of halogen atoms or diaza groups with the desired functional groups.
Direct Fluorination:
Industrial production methods often involve the use of organometallic compounds and cross-coupling reactions to achieve high yields and purity .
Chemical Reactions Analysis
8-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline undergoes various chemical reactions:
Substitution: Nucleophilic substitution reactions can occur, especially involving the trifluoromethyl group.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions and radical initiators for trifluoromethylation . Major products formed from these reactions include various substituted quinoline derivatives .
Scientific Research Applications
8-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
8-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline can be compared with other fluorinated quinolines:
Fluoroquinolones: These compounds exhibit broad-spectrum antibacterial activity and are widely used in medicine.
Mefloquine: A synthetic antimalarial drug with a similar quinoline skeleton.
Brequinar: An antineoplastic drug used in transplantation medicine and for treating rheumatic arthritis and psoriasis.
The unique incorporation of the trifluoromethyl group in this compound distinguishes it from other similar compounds by enhancing its biological activity and providing unique properties .
Properties
Molecular Formula |
C18H12F3N3 |
---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
8-methyl-1-phenyl-3-(trifluoromethyl)pyrazolo[3,4-b]quinoline |
InChI |
InChI=1S/C18H12F3N3/c1-11-6-5-7-12-10-14-16(18(19,20)21)23-24(17(14)22-15(11)12)13-8-3-2-4-9-13/h2-10H,1H3 |
InChI Key |
BNEDMJTZDHFUCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C3C(=NN(C3=N2)C4=CC=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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